molecular formula C11H12N4 B12831557 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile

Katalognummer: B12831557
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: HJXJMPWDKVIMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with a suitable nitrile compound under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrile group and the methyl substitution on the benzimidazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H12N4

Molekulargewicht

200.24 g/mol

IUPAC-Name

2-[(1-methylbenzimidazol-2-yl)amino]propanenitrile

InChI

InChI=1S/C11H12N4/c1-8(7-12)13-11-14-9-5-3-4-6-10(9)15(11)2/h3-6,8H,1-2H3,(H,13,14)

InChI-Schlüssel

HJXJMPWDKVIMII-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)NC1=NC2=CC=CC=C2N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.